molecular formula C20H12Cl2O4 B285920 4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate

4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate

Cat. No. B285920
M. Wt: 387.2 g/mol
InChI Key: XMUJOCODFRCUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as CB-3, and its molecular formula is C20H12Cl2O4.

Mechanism of Action

The mechanism of action of CB-3 is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins involved in cell growth and division. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CB-3 has been found to have a variety of biochemical and physiological effects. Studies have shown that CB-3 can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. CB-3 has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

CB-3 has several advantages as a research compound. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in medicine. However, one limitation of CB-3 is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on CB-3. One area of interest is the development of CB-3-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of CB-3 and to identify specific targets for its activity. Finally, research is needed to explore the potential applications of CB-3 in other fields such as agriculture and material science.

Synthesis Methods

The synthesis of CB-3 involves the reaction of 3-chlorobenzoic acid with 4-hydroxybenzoyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CB-3.

Scientific Research Applications

CB-3 has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Studies have shown that CB-3 has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, CB-3 has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

properties

Molecular Formula

C20H12Cl2O4

Molecular Weight

387.2 g/mol

IUPAC Name

[4-(3-chlorobenzoyl)oxyphenyl] 3-chlorobenzoate

InChI

InChI=1S/C20H12Cl2O4/c21-15-5-1-3-13(11-15)19(23)25-17-7-9-18(10-8-17)26-20(24)14-4-2-6-16(22)12-14/h1-12H

InChI Key

XMUJOCODFRCUBY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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